4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine-carboxamide core linked to a cyclopropyl-substituted dioxoimidazolidine moiety and a thiophen-2-yl group. This structure combines conformational rigidity (from the cyclopropane and piperidine ring) with electronic diversity (via the thiophene and dioxoimidazolidine groups), making it a candidate for targeting enzymes or receptors requiring both hydrophobic and polar interactions . Its synthesis typically involves coupling reactions between functionalized piperidine intermediates and aryl/heteroaryl isocyanates or sulfonamides, as seen in analogous compounds .
Properties
IUPAC Name |
4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-14-10-19(16(23)20(14)12-3-4-12)11-5-7-18(8-6-11)15(22)17-13-2-1-9-24-13/h1-2,9,11-12H,3-8,10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUSJYHTESZQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following molecular formula and structure:
- Molecular Formula: C16H20N4O3S
- Molecular Weight: 348.42 g/mol
The structure includes a piperidine ring, an imidazolidinone moiety, and a thiophene group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Its structural components suggest potential binding sites on various molecular targets, which may include:
- Cannabinoid Receptors: The compound may act as an agonist or antagonist, influencing cannabinoid signaling pathways.
- Enzymatic Inhibition: It could interact with enzymes involved in metabolic processes or inflammatory pathways, although specific enzymes have yet to be identified.
Biological Activity
Research indicates that 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide exhibits several biological activities:
- Anti-inflammatory Properties: Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, similar to other sulfonamide derivatives, suggesting potential use in treating inflammatory conditions .
- Analgesic Effects: Its interaction with cannabinoid receptors might also confer analgesic properties, making it a candidate for pain management therapies.
- Antitumor Activity: Some derivatives of this class have shown promise in inhibiting tumor growth in vitro and in vivo models, indicating potential applications in oncology.
Research Findings and Case Studies
Several studies have evaluated the biological activity of compounds related to 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Piperidinyl-Benzimidazolone Derivatives
describes compounds 8 , 9 , and 10 , which share the piperidine-carboxamide backbone but differ in substituents:
- N-(4-Iodophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (8) : Features a benzimidazolone ring and iodophenyl group. High yield (90%) suggests stability under synthesis conditions. The iodine atom may enhance halogen bonding in receptor interactions .
- N-(3,4-Dichlorophenyl) analog (9) : Dichlorophenyl substituent increases hydrophobicity but reduces yield slightly (87%), possibly due to steric hindrance .
- N-(4-Nitrophenyl) analog (10) : Nitro group introduces strong electron-withdrawing effects, correlating with the lowest yield (68%) and altered NMR shifts .
| Compound | Substituent | Yield (%) | Key Structural Features |
|---|---|---|---|
| Target Compound | Thiophen-2-yl | N/A | Conformational rigidity, heteroaromaticity |
| 8 | 4-Iodophenyl | 90 | Halogen bonding potential |
| 9 | 3,4-Dichlorophenyl | 87 | Increased hydrophobicity |
| 10 | 4-Nitrophenyl | 68 | Electron-withdrawing nitro group |
Dioxoimidazolidine-Containing Derivatives
highlights compounds 7a and 7b , which incorporate dioxoimidazolidine moieties but differ in side chains:
- 7a: Contains a trifluoromethylphenyl group and phenoxypropanoate ester. The CF₃ group enhances metabolic stability and lipophilicity.
- 7b : Features a thiophen-2-ylsulfonyl group, similar to the target compound’s thiophene, but with a sulfonamide linkage instead of a carboxamide .
| Compound | Functional Group | Key Features |
|---|---|---|
| Target Compound | Thiophen-2-yl carboxamide | Direct heteroaromatic linkage |
| 7a | CF₃-phenyl + ester | High lipophilicity, ester hydrolysis risk |
| 7b | Thiophen-2-ylsulfonyl | Sulfonamide-based electronic effects |
Key Insight : The carboxamide linkage in the target compound may offer superior hydrolytic stability compared to sulfonamides or esters in 7a/7b, critical for oral bioavailability .
Piperidine-Carboxamide-Based Therapeutics
references MK0974 , a clinical CGRP receptor antagonist with structural parallels:
- MK0974: Shares the piperidine-carboxamide core but includes a trifluoroethyl group and imidazo[4,5-b]pyridin-1-yl substituent. It demonstrates nanomolar potency due to optimized hydrophobic/electronic interactions .
| Compound | Substituents | Therapeutic Target |
|---|---|---|
| Target Compound | Cyclopropyl, thiophen-2-yl | Undisclosed |
| MK0974 | Trifluoroethyl, imidazopyridine | CGRP Receptor |
Key Insight : The cyclopropyl group in the target compound may reduce metabolic degradation compared to MK0974’s trifluoroethyl chain, though its biological target remains unverified .
Research Findings and Implications
- Synthetic Efficiency : Analogous compounds (e.g., 8–10) show that electron-deficient aryl groups (e.g., nitro) reduce yields, suggesting the target’s thiophene may offer a balance between reactivity and stability .
- Biological Interactions : The thiophene moiety’s sulfur atom could engage in unique interactions (e.g., hydrogen bonding or metal coordination) absent in halogenated or CF₃-containing analogs .
- Druglikeness : Compared to MK0974, the target compound’s cyclopropyl group may enhance metabolic stability but requires validation in pharmacokinetic studies .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~400 g/mol | 2.8 | 6 |
| 8 | 493 g/mol | 3.5 | 5 |
| 7a | 732 g/mol | 4.2 | 9 |
| MK0974 | 533 g/mol | 3.1 | 7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
